molecular formula C9H7FN4 B2415058 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine CAS No. 107128-47-2

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

Cat. No. B2415058
M. Wt: 190.181
InChI Key: DMJSACLSZOMWMG-UHFFFAOYSA-N
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Patent
US09249130B2

Procedure details

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine (2.80 g, 74%) was prepared from 3-(methylsulfonyl)-5-(4-fluorophenyl)-1,2,4-triazine (5.00 g, 19.7 mmol) and 0.5 M ammonia in THF (100 mL, 50.0 mmol) according to the general procedure of Preparation 2.
Name
3-(methylsulfonyl)-5-(4-fluorophenyl)-1,2,4-triazine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS([C:5]1[N:6]=[N:7][CH:8]=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[N:10]=1)(=O)=O.[NH3:18].C1COCC1>>[F:17][C:14]1[CH:15]=[CH:16][C:11]([C:9]2[N:10]=[C:5]([NH2:18])[N:6]=[N:7][CH:8]=2)=[CH:12][CH:13]=1

Inputs

Step One
Name
3-(methylsulfonyl)-5-(4-fluorophenyl)-1,2,4-triazine
Quantity
5 g
Type
reactant
Smiles
CS(=O)(=O)C=1N=NC=C(N1)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the general procedure of Preparation 2

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=C(N=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.